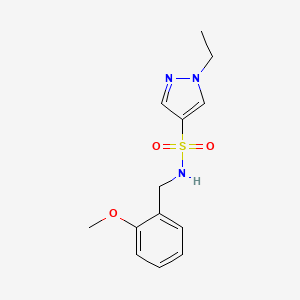

1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Sulfonamides, including pyrazole derivatives, are synthesized through various chemical reactions, often starting from specific carboxylate compounds or through the reaction of sulfonohydrazides with active methylene reagents to afford pyrazolo derivatives. These synthesis processes involve multiple steps, including esterification, nucleophilic attack, and cyclization reactions, demonstrating the complexity and versatility of synthetic routes for such compounds (Kasımoğulları et al., 2010); (Mohamed, 2007).

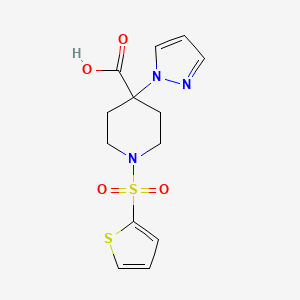

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and mass spectrometry. These analyses reveal the presence of sulfonamide groups attached to pyrazole rings and other structural features indicating the compounds' complex molecular architecture (Büyükkıdan et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds exhibit a range of chemical reactions, including the ability to inhibit carbonic anhydrase enzymes. This biological activity is a significant aspect of their chemical properties, with various compounds showing different levels of inhibitory activity based on their molecular structure (Ozmen Ozgun et al., 2019).

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound 1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide, while not directly mentioned in the available literature, is structurally related to various sulfonamide derivatives that have been synthesized and studied for their chemical reactivity and potential applications. For instance, sulfonamide derivatives have been synthesized through the reaction of 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides with nitrogen nucleophiles, leading to pyrazolo derivatives. These compounds were evaluated for their antibacterial activities against several bacterial strains, demonstrating significant activities in some cases (Mohamed, 2007).

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives, similar to the compound , have been extensively investigated. For example, a study on the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives highlighted their reactivity and potential biological applications. The synthesized compounds exhibited significant antibacterial activities against pathogens such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, showcasing the potential of sulfonamide derivatives in antimicrobial applications (Mohamed, 2007).

Enzyme Inhibition

Sulfonamide derivatives have been investigated for their ability to inhibit various enzymes, providing insights into their potential therapeutic applications. For example, pyrazoline benzensulfonamides were synthesized and tested for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, demonstrating significant inhibitory activities. These findings suggest the potential of sulfonamide derivatives, including compounds structurally related to 1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide, in the development of novel inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).

Propriétés

IUPAC Name |

1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-3-16-10-12(9-14-16)20(17,18)15-8-11-6-4-5-7-13(11)19-2/h4-7,9-10,15H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSXOZZIIBPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)

![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)

![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)

![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)

![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)

![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)

![methyl 2-({3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5500044.png)